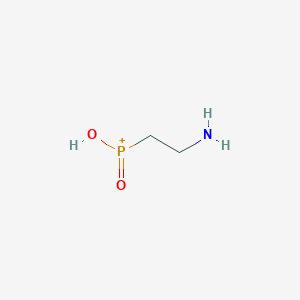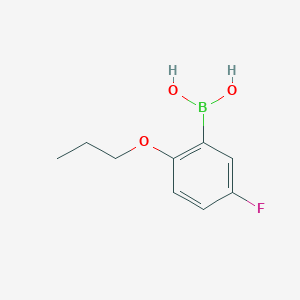
5-Fluoro-2-propoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-propoxyphenylboronic acid is a chemical compound that is part of the boronic acid family, which are known for their utility in various organic reactions, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar fluorinated organic compounds and their interactions with other molecules, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of fluorinated organic compounds can be complex due to the reactivity of fluorine. For example, the synthesis of fluorinated arachidonic acid derivatives was achieved using a fluorinated double bond introduced by diisobutylaluminium hydride reduction of dimethylfluoromaleate . Similarly, the synthesis of fluoronicotinic acid ester was performed at room temperature without azeotropic drying of the fluoride . These methods suggest that the synthesis of this compound would likely involve careful control of reaction conditions to incorporate the fluorine atom effectively.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can significantly influence their properties. For instance, the crystal and molecular structure of fluoro-substituted 2-formylphenylboronic acids was determined using single-crystal X-ray diffraction, revealing the influence of the position of fluorine substituents on the properties of the compounds . This suggests that the molecular structure of this compound would also be crucial in determining its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Fluorinated compounds often exhibit unique reactivity due to the presence of the electronegative fluorine atom. The interaction of 5-fluoroorotic acid with transition metals resulted in various coordination compounds, indicating that fluorinated compounds can form stable complexes with metals . This property could be relevant for this compound in its potential to form complexes in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine. For example, the pKa values of fluoro-2-formylphenylboronic acids were determined and compared with other related compounds, showing the effect of fluorine on acidity . The behavior of fluorinated arachidonic acids in biological systems also demonstrated the impact of fluorine on lipid distribution and enzyme inhibition . These findings suggest that this compound would have distinct physical and chemical properties that could be exploited in various applications, such as medicinal chemistry and materials science.
Applications De Recherche Scientifique
Cancer Research and Chemotherapy
5-Fluoro-2-propoxyphenylboronic acid and its derivatives have shown promising results in experimental oncology. A study emphasized the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, highlighting their capacity to induce apoptosis in A2780 ovarian cancer cells. The derivatives demonstrated strong cell cycle arrest induction in G2/M, associated with caspase-3 activation, leading to mitotic catastrophe cell morphology and an increased percentage of aneuploid and tetraploid cells. These compounds were identified as phase cycle-specific agents, showing a clear structure-activity relationship. The observed cell cycle arrest was due to significant p21 accumulation, not associated with cyclin B1 or β-tubulin degradation, underscoring their potential as novel anticancer agents with a cell cycle-specific mode of action (Psurski et al., 2018).
Analytical Chemistry and Material Science
This compound and its analogs have also found applications in analytical chemistry and material science. One study developed high-performance poly(5-fluoroindole) (5-PFIn) as a charge storage material, demonstrating its superior electrochemical properties compared to its analogs. The 5-PFIn nanowires exhibited exceptional specific capacitance, cycling stability, and slow self-discharge behavior, making it a promising material for supercapacitor applications. The fluorine substitution in the conjugated polyindole structure significantly enhanced its electrochemical charge storage capabilities (Wang et al., 2019).
Chemistry and Pharmacology
The influence of fluorine substituents on phenylboronic compounds has been a subject of extensive research due to their applications in various fields including organic synthesis, analytical chemistry, materials chemistry, biology, and medicine. Fluoro-substituted boronic acids and their derivatives, such as esters, benzoxaboroles, and boroxines, have been studied for their properties like acidity, hydrolytic stability, and spectroscopic characteristics. Additionally, these compounds have been evaluated for their applications, making them valuable in different scientific domains (Gozdalik et al., 2017).
Safety and Hazards
According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
In Suzuki-Miyaura coupling reactions, 5-Fluoro-2-propoxyphenylboronic acid acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, a metal catalyst, typically palladium, forms a bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers the organic group from boron to palladium .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound participates, is widely used in the synthesis of various organic compounds . These compounds can affect numerous biochemical pathways depending on their structure and function.
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the conditions under which they are used .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic acids can be considerably accelerated at physiological pH . This property can affect the stability and efficacy of the compound in different environments.
Propriétés
IUPAC Name |
(5-fluoro-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQRNJJJJCUOLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584286 |
Source


|
| Record name | (5-Fluoro-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480438-73-1 |
Source


|
| Record name | (5-Fluoro-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


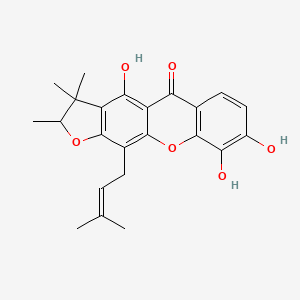
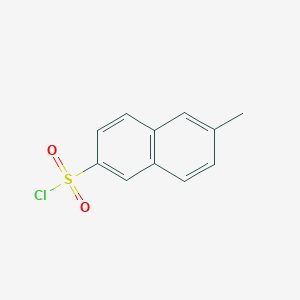

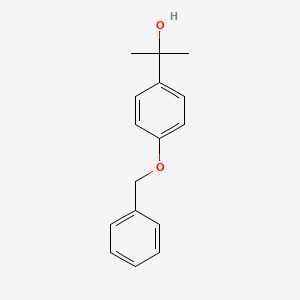

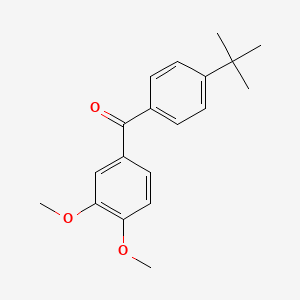
![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)




![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
